molecular formula C14H15NO B14261517 Morpholine, 4-(1-methylene-3-phenyl-2-propynyl)- CAS No. 158586-36-8

Morpholine, 4-(1-methylene-3-phenyl-2-propynyl)-

Cat. No.: B14261517
CAS No.: 158586-36-8
M. Wt: 213.27 g/mol
InChI Key: UHRPAYBQPIACTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholine, 4-(1-methylene-3-phenyl-2-propynyl)- is an organic compound that belongs to the class of morpholine derivatives. This compound features a morpholine ring substituted with a 1-methylene-3-phenyl-2-propynyl group. Morpholine derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-(1-methylene-3-phenyl-2-propynyl)- can be achieved through several synthetic routes. One common method involves the reaction of morpholine with 1-methylene-3-phenyl-2-propynyl chloride under basic conditions. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of Morpholine, 4-(1-methylene-3-phenyl-2-propynyl)- often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The starting materials are fed into the reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-(1-methylene-3-phenyl-2-propynyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted morpholine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium hydroxide, potassium carbonate, and various nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced morpholine derivatives.

    Substitution: Formation of substituted morpholine derivatives with various functional groups.

Scientific Research Applications

Morpholine, 4-(1-methylene-3-phenyl-2-propynyl)- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its pharmacological properties.

    Industry: Utilized in the production of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of Morpholine, 4-(1-methylene-3-phenyl-2-propynyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can exert its effects on cellular processes and potentially exhibit therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

  • Morpholine, 4-phenyl-
  • Morpholine, 4-methyl-
  • Morpholine, 4-(2-methyl-1-propenyl)-

Comparison

Morpholine, 4-(1-methylene-3-phenyl-2-propynyl)- is unique due to the presence of the 1-methylene-3-phenyl-2-propynyl group, which imparts distinct chemical and biological properties. Compared to other morpholine derivatives, this compound may exhibit enhanced reactivity and specificity in certain chemical reactions and biological assays. Its unique structure allows for the exploration of novel applications and potential therapeutic uses.

Properties

CAS No.

158586-36-8

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

4-(4-phenylbut-1-en-3-yn-2-yl)morpholine

InChI

InChI=1S/C14H15NO/c1-13(15-9-11-16-12-10-15)7-8-14-5-3-2-4-6-14/h2-6H,1,9-12H2

InChI Key

UHRPAYBQPIACTK-UHFFFAOYSA-N

Canonical SMILES

C=C(C#CC1=CC=CC=C1)N2CCOCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.